Rac1 Inhibitor W56

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

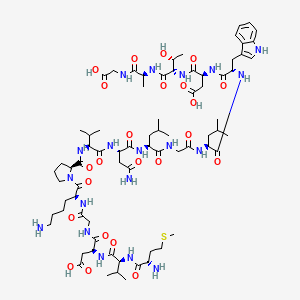

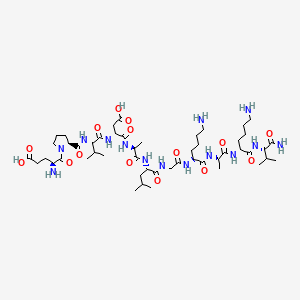

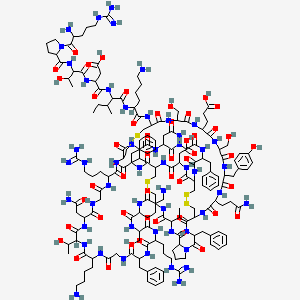

Rac1 Inhibitor W56 is a peptide containing residues 45-60 of Rac1 . It inhibits Rac1 interaction with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam .

Molecular Structure Analysis

The molecular weight of this compound is 1671.93 . Its formula is C74H117N19O23S . The sequence of the peptide is Met-Val-Asp-Gly-Lys-Pro-Val-Asn-Leu-Gly-Leu-Trp-Asp-Thr-Ala-Gly .Aplicaciones Científicas De Investigación

Rac1 and Tiam1 Interaction : Rac1 is a small signaling protein involved in various cellular events, especially in tumor development and progression. Inhibitor W56 is one of the residues significant for the interaction between Rac1 and Tiam1, a member of the guanine nucleotide exchange factors (GEFs) family proteins. This interaction is crucial for designing inhibitors targeting Rac1 (Zheng et al., 2021).

Antitumor and Antimetastatic Effects : The development of Rac1 inhibitors like 1A-116, which shows the relevance of Trp56 in its biological activity, is significant in oncology. Rac1 is overactivated in various tumor types, and its role in actin cytoskeleton reorganization affects crucial cancer processes like invasion and metastasis. The study focuses on the action mode of 1A-116, showing its effectiveness against oncogenic Rac1 mutants and its impact on cellular processes like membrane ruffling and lamellipodia formation (González et al., 2020).

Application in Lung Cancer Models : An improved guanidine-based Rac1 inhibitor, 1D-142, demonstrates superior antiproliferative activity and potency as a Rac1-GEF interaction inhibitor. Its application in lung cancer animal models suggests its potential for in vivo use against non-small cell lung cancer (Ciarlantini et al., 2020).

Glioma Progression : Rac1 inhibitors, such as 1A-116, are explored for their potential to counteract glioma progression. These inhibitors could affect both glioma cell behavior and their interaction with the microenvironment, presenting a novel approach in glioma treatment (Cardama & Menna, 2015).

Therapeutic Strategy for Hepatocellular Carcinoma : Rac1's upregulation in hepatocellular carcinoma (HCC) and its link with prooncogenic transcriptional programs make it a therapeutic target. The Rac1 inhibitor 1D-142 induces apoptosis and cell cycle arrest in HCC cells, showing significant antitumor effects in HCC mouse models (Bayo et al., 2020).

Breast Cancer Cell Survival : Rac1's involvement in breast cancer cell survival under hyper-fractionated radiation treatment highlights its role in cancer cell radioresistance. The study suggests exploring Rac1 as a therapeutic target for radioresistant breast cancer cells (Hein et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of the Rac1 Inhibitor W56 is the Rac1 protein , a member of the Ras superfamily of small GTPases . This protein functions as an intracellular signal transducer that remodels actin and phosphorylation signaling networks . The this compound specifically inhibits the interaction of Rac1 with guanine nucleotide exchange factors (GEFs) TrioN, GEF-H1, and Tiam1 .

Mode of Action

The this compound works by inhibiting the interaction of Rac1 with its specific GEFs . This interaction is crucial for the activation of Rac1, which cycles between active GTP-bound and inactive GDP-bound states in response to extracellular signals .

Biochemical Pathways

The Rac1 protein is involved in a variety of cellular functions, including gene expression, endocytosis, and cytoskeletal remodeling . These functions are facilitated through interactions with a wide variety of effector proteins, including kinases and actin regulatory factors . The inhibition of Rac1 by the this compound affects these biochemical pathways, leading to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure .

Pharmacokinetics

The inhibitor is a peptide containing residues 45-60 of rac1 , suggesting that it may have similar ADME properties to other peptide-based drugs

Result of Action

The inhibition of Rac1 by the this compound has been shown to selectively impair spatial working memory following the expression of a genetically encoded Rac1-inhibitor at presynaptic terminals . Longer-term cognitive processes are affected by Rac1 inhibition at postsynaptic sites . These effects are likely due to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure following presynaptic Rac1 inhibition .

Action Environment

The action environment of the this compound is primarily the intracellular space, where it interacts with the Rac1 protein and its associated GEFs . The efficacy and stability of the inhibitor may be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other proteins.

Análisis Bioquímico

Biochemical Properties

Rac1 Inhibitor W56 inhibits the interaction of Rac1 with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair spatial working memory in mice when expressed at presynaptic terminals . It also affects longer-term cognitive processes when Rac1 is inhibited at postsynaptic sites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits Rac1 interaction with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure have been observed following presynaptic Rac1 inhibition .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRORVMNZPUKWEX-YRMQSWGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H117N19O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

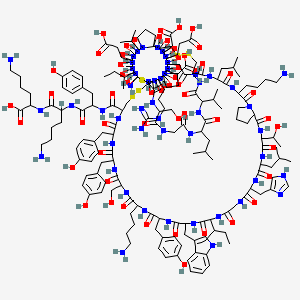

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)